molecular formula C11H10N4 B2998377 2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)acetonitrile CAS No. 87924-04-7

2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)acetonitrile

Cat. No.: B2998377
CAS No.: 87924-04-7
M. Wt: 198.229
InChI Key: AGRHTSRTEOISJU-UHFFFAOYSA-N
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Description

2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)acetonitrile is a heterocyclic compound that contains a triazole ring

Mechanism of Action

Target of Action

The primary target of 2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)acetonitrile is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are key hormones in various physiological processes. The compound’s interaction with this enzyme could potentially influence these processes .

Mode of Action

The compound interacts with its target, the aromatase enzyme, through the nitrogen atoms of the 1,2,4-triazole ring. These atoms bind to the iron in the heme moiety of the enzyme. Additionally, the phenyl moieties of the compound have a key interaction in the active site of the enzyme . The carbonyl group incorporated in the compound’s structure can form hydrogen bonds, further enhancing its interaction with the enzyme .

Pharmacokinetics

The compound’s ability to form hydrogen bonds with different targets can improve its pharmacokinetics, pharmacological, and toxicological properties . .

Result of Action

The compound’s interaction with the aromatase enzyme could potentially influence the biosynthesis of estrogens, affecting various physiological processes. In vitro cytotoxic evaluation of similar compounds has indicated promising inhibitory activities against certain cancer cell lines . .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)acetonitrile are not fully understood yet. It is known that triazole derivatives can interact with various biomolecules. For instance, they have been shown to bind with β-tubulin via hydrogen bonding

Cellular Effects

Some triazole derivatives have shown cytotoxic activities against various cancer cell lines

Molecular Mechanism

It is known that triazole derivatives can bind to the active site residues of certain enzymes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)acetonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazines with acylamidine intermediates under acidic conditions to form the triazole ring . The reaction conditions often include the use of solvents such as ethanol and catalysts like p-toluenesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The triazole ring can participate in substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)acetonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(2-methyl-5-phenyl-1,2,4-triazol-3-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-15-10(7-8-12)13-11(14-15)9-5-3-2-4-6-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRHTSRTEOISJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)C2=CC=CC=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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